![molecular formula C9H16ClN B1487407 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride CAS No. 2206822-83-3](/img/structure/B1487407.png)
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride
Descripción general
Descripción
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is a unique chemical compound with the empirical formula C9H18ClN . It has a molecular weight of 175.70 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is represented by the SMILES string C12NC (CCCC2)CCC1.Cl . This indicates that the molecule contains a bicyclic structure with a nitrogen atom .Physical And Chemical Properties Analysis
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is a solid at room temperature . The compound’s InChI Code is 1S/C9H17N.ClH/c1-2-5-9-7-3-6-8 (4-1)10-9;/h8-10H,1-7H2;1H .Aplicaciones Científicas De Investigación
Synthesis and Potential Drug Precursors
- 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride derivatives have been studied for their potential as starting compounds in drug synthesis. For instance, the compound has been used in the synthesis of anatoxin-a, a potent neurotoxin, through specific enzymatic reactions (Forró, Árva, & Fülöp, 2001).
Pharmacological Activity
- Research on similar azabicyclo compounds has shown potential in pharmacological applications, particularly in the area of antiarrhythmic activity. For example, certain azabicyclo derivatives have been synthesized and evaluated for their effectiveness against arrhythmias (Khisamutdinova et al., 2004).
Chemical Synthesis and Characterization
- Azabicyclo compounds, including variants of 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride, have been synthesized and characterized using various techniques. These studies contribute to the understanding of their structural and chemical properties, which is essential for their potential applications in drug development and other areas of chemistry (Gregory, Bullock, & Chen, 1985).
Eco-Friendly Synthesis Approaches
- Recent advancements in eco-friendly synthesis methods have been applied to azabicyclo compounds. These methods focus on high yields, short reaction times, and the use of environmentally benign conditions, representing a sustainable approach to chemical synthesis (Ghorbani et al., 2016).
Novel Derivatives and Potential Therapeutic Agents
- The exploration of novel urea and thiourea derivatives of azabicyclo compounds has been conducted, with studies investigating their potential as therapeutic agents. This research includes the examination of their cytotoxicity and potential anti-HIV-1 activity, showcasing the broad scope of pharmacological applications (Struga et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
10-azabicyclo[4.3.1]dec-3-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h1-2,8-10H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFYIGDONUUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC=CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
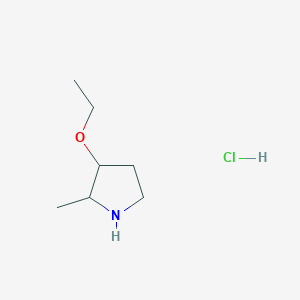
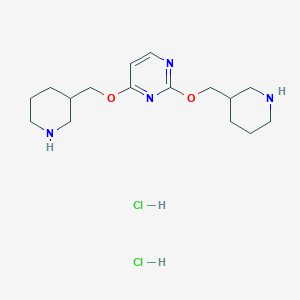
![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)
![6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487333.png)
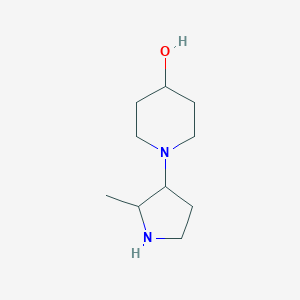
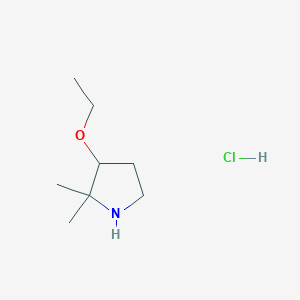
![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)
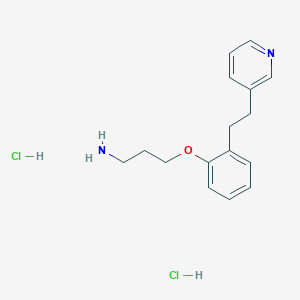
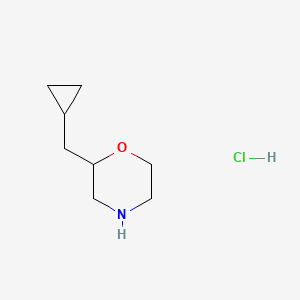
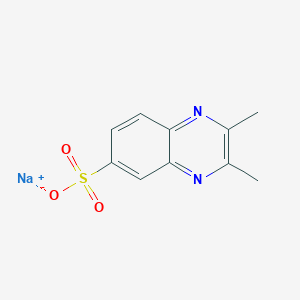
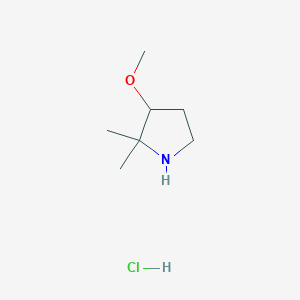
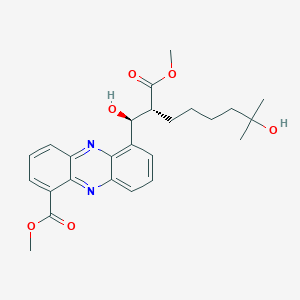
![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)